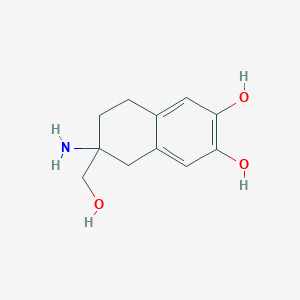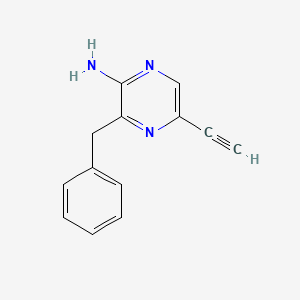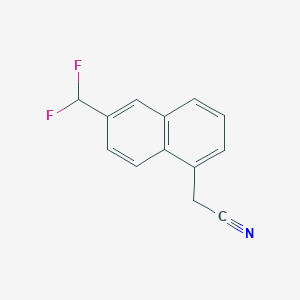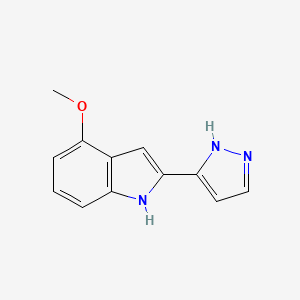
6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol is a complex organic compound with a unique structure that includes both amino and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves multi-step organic reactions. One common method includes the reduction of corresponding nitro compounds followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize advanced reactors and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups.
Reduction: Amino groups can be reduced to form corresponding amines.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines.
Applications De Recherche Scientifique
6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-6-deoxy-α-L-sorbofuranose: Shares similar functional groups but differs in its overall structure and applications.
6-Amino-6-deoxy-β-cyclodextrin: Another compound with an amino group, used in different contexts such as drug delivery.
Uniqueness
6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
736879-20-2 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
7-amino-7-(hydroxymethyl)-6,8-dihydro-5H-naphthalene-2,3-diol |
InChI |
InChI=1S/C11H15NO3/c12-11(6-13)2-1-7-3-9(14)10(15)4-8(7)5-11/h3-4,13-15H,1-2,5-6,12H2 |
Clé InChI |
STNWBAWKYUYQPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC2=CC(=C(C=C21)O)O)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11891974.png)

![5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)

![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)


![2H-Benzo[H]chromene-3-carbaldehyde](/img/structure/B11892011.png)


